

Alstolenine: A Technical Guide to its Discovery, Isolation, and Characterization from *Alstonia venenata*

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Compound of Interest

Compound Name: *Alstolenine*

Cat. No.: *B15592832*

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Abstract

Alstolenine, a complex indole alkaloid, was first successfully isolated from the leaves of *Alstonia venenata*. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of **alstolenine**. Detailed experimental protocols for its extraction and purification are presented, along with a summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the alkaloids of the *Alstonia* genus.

Introduction

The genus *Alstonia*, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities. One such alkaloid, **alstolenine**, was identified and characterized from *Alstonia venenata*, a shrub native to India. This guide details the seminal work on the isolation and structural determination of **alstolenine**.

Discovery and Physicochemical Properties

Alstolenine was first reported by Atta-ur-Rahman, A. A. Ansari, and S. A. Drexler in a 1982 publication in the Journal of Natural Products. It is also known by its systematic name, deacetylakuammiline trimethylgallate.

Table 1: Physicochemical Properties of **Alstolenine**

Property	Value
CAS Number	85769-33-1
Molecular Formula	C ₃₁ H ₃₄ N ₂ O ₇
Molecular Weight	546.61 g/mol
Appearance	Amorphous solid
Specific Rotation ([α] _D ²⁰)	+55° (c 0.05, CHCl ₃)

Experimental Protocols

The isolation and purification of **alstolenine** from the leaves of *Alstonia venenata* involve a multi-step process combining solvent extraction and chromatographic techniques.

Plant Material and Extraction

- **Plant Material:** Fresh leaves of *Alstonia venenata* were collected, shade-dried, and pulverized.
- **Initial Extraction:** The powdered leaves (20 kg) were subjected to exhaustive percolation with ethanol at room temperature.
- **Solvent Removal:** The ethanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude gum.
- **Acid-Base Partitioning:** The crude extract was partitioned between 5% aqueous hydrochloric acid and ethyl acetate. The aqueous acidic layer, containing the protonated alkaloids, was separated.

- Basification and Re-extraction: The acidic aqueous layer was basified to pH 8 with ammonium hydroxide and then exhaustively extracted with ethyl acetate.
- Final Concentration: The ethyl acetate extracts were combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture (8 g).

Chromatographic Purification

- Column Chromatography: The crude alkaloid mixture was subjected to column chromatography over silica gel.
- Elution Gradient: The column was eluted with a gradient of petroleum ether and acetone.
- Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were combined.
- Isolation of **Alstolenine**: **Alstolenine** was isolated from the fraction eluted with 30% acetone in petroleum ether.

Below is a graphical representation of the isolation workflow.

```
// Node Definitions plant [label="Powdered Leaves of Alstonia venenata", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Ethanolic Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration1 [label="Concentration (Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; acid_base [label="Acid-Base Partitioning (HCl / Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; basification [label="Basification (NH4OH) & Re-extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentration2 [label="Drying & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Gradient Elution (Petroleum Ether / Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Isolation of Alstolenine", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges plant -> extraction; extraction -> concentration1; concentration1 -> acid_base; acid_base -> basification; basification -> concentration2; concentration2 -> column_chrom; column_chrom -> elution; elution -> isolation; }
```

Caption: Workflow for the isolation of **alstolenine**.

Spectroscopic Data and Structure Elucidation

The structure of **alstolenine** was elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for **Alstolenine**

Spectroscopic Technique	Key Observations
UV-Vis (MeOH) λ_{max} (log ϵ)	218 (4.51), 268 (4.32) nm
IR (CHCl ₃) ν_{max}	1720 (ester C=O), 1600 (aromatic C=C) cm ⁻¹
¹ H-NMR (CDCl ₃ , 300 MHz) δ (ppm)	7.15 (2H, s, galloyl protons), 6.10 (1H, m, H-19), 5.40 (1H, q, J=6.9 Hz, H-18), 4.90 (1H, d, J=8.1 Hz, H-3), 4.45 (2H, ABq, J=12.0 Hz, -CH ₂ -O-galloyl), 3.85 (9H, s, 3 x -OCH ₃), 3.75 (3H, s, -COOCH ₃), 1.65 (3H, d, J=6.9 Hz, -CH ₃)
Mass Spectrometry (MS) m/z	546.2367 (M ⁺ , calculated for C ₃₁ H ₃₄ N ₂ O ₇ : 546.2365), 351, 195

The spectroscopic data, particularly the presence of signals for a trimethylgalloyl moiety and the characteristic signals for an akuammiline-type alkaloid skeleton, were instrumental in determining the structure of **alstolenine**.

Biological Activity

To date, there is limited information available in the public domain regarding the specific biological activities and potential signaling pathways of **alstolenine**. Further research is required to explore its pharmacological potential.

Conclusion

Alstolenine represents one of the many complex indole alkaloids isolated from the *Alstonia* genus. The detailed protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to re-isolate or synthesize this compound for further

pharmacological investigation. The rich chemical diversity of Alstonia species continues to be a promising area for the discovery of novel therapeutic agents.

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